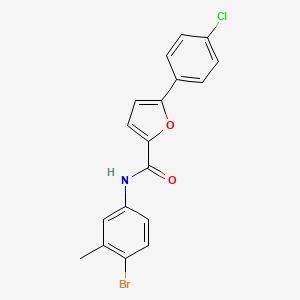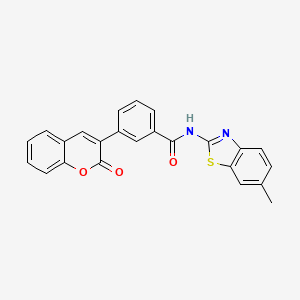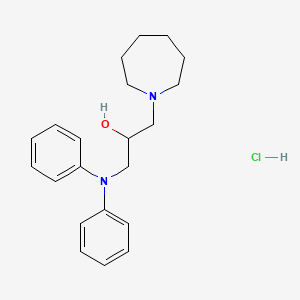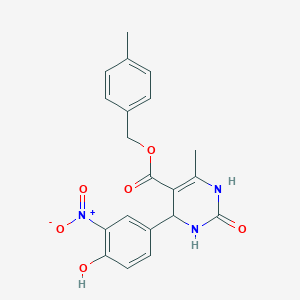
N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide
Overview
Description
N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BCF or BCF-12 and is a potent inhibitor of the protein kinase C (PKC) enzyme. In
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide involves the inhibition of the protein kinase C (PKC) enzyme. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide binds to the ATP-binding site of PKC, thereby inhibiting its activity.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide has been shown to have various biochemical and physiological effects. One of the primary effects of this compound is its ability to inhibit the growth of cancer cells. Studies have shown that N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide can induce apoptosis in cancer cells by inhibiting the PKC enzyme. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide in lab experiments is its ability to selectively inhibit the PKC enzyme. This compound has been shown to be highly potent and selective for PKC, making it an ideal tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide. One of the primary directions is the development of new PKC inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide. Additionally, there is a need for further studies to determine the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, there is a need for further studies to determine the potential toxicity of this compound and its effects on various cell lines.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is its ability to inhibit the protein kinase C (PKC) enzyme. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of PKC by N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)-2-furamide has potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-11-10-14(6-7-15(11)19)21-18(22)17-9-8-16(23-17)12-2-4-13(20)5-3-12/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRBFYKFNNMLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-5-(4-chlorophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-fluorobenzyl)piperazine](/img/structure/B4887149.png)
![1-(4-ethylphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4887152.png)

![methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4887161.png)
![2-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4887163.png)
![1-(diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4887164.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4887166.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887182.png)
![2,2,2-trichloro-N-{[(2-nitrophenyl)amino]carbonyl}acetamide](/img/structure/B4887189.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl 4-methoxybenzoate](/img/structure/B4887195.png)
![2-(benzyloxy)-5-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4887205.png)
![1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4887215.png)

